![molecular formula C30H28O4S2 B14660408 1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol CAS No. 41134-84-3](/img/structure/B14660408.png)
1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol is a complex organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a dihydroanthracene core
Métodos De Preparación
The synthesis of 1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl thiol with 9,10-dimethyl-9,10-dihydroanthracene-9,10-dione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Análisis De Reacciones Químicas
1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Aplicaciones Científicas De Investigación
1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of 1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol involves its interaction with molecular targets through its sulfanyl and methoxy groups. These interactions can lead to the modulation of enzyme activity, inhibition of oxidative processes, and stabilization of reactive intermediates. The compound’s ability to donate or accept electrons makes it a versatile agent in various biochemical pathways.
Comparación Con Compuestos Similares
1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol can be compared with similar compounds such as:
Bis(4-methoxyphenyl)sulfane: This compound shares the methoxyphenyl sulfanyl groups but lacks the dihydroanthracene core, resulting in different chemical properties and applications.
Bis(4-hydroxyphenyl)sulfone:
1,2-Bis[(4-methoxyphenyl)ethynyl]benzene: This compound has similar methoxyphenyl groups but is structured around an ethynyl-benzene core, offering different electronic properties and applications.
The uniqueness of this compound lies in its combination of functional groups and core structure, which provides a distinct set of chemical and physical properties .
Propiedades
Número CAS |
41134-84-3 |
|---|---|
Fórmula molecular |
C30H28O4S2 |
Peso molecular |
516.7 g/mol |
Nombre IUPAC |
1,8-bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethylanthracene-9,10-diol |
InChI |
InChI=1S/C30H28O4S2/c1-29(31)23-7-5-9-25(35-21-15-11-19(33-3)12-16-21)27(23)30(2,32)28-24(29)8-6-10-26(28)36-22-17-13-20(34-4)14-18-22/h5-18,31-32H,1-4H3 |
Clave InChI |
CCYFSVSJVUFYIM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C(=CC=C2)SC3=CC=C(C=C3)OC)C(C4=C1C=CC=C4SC5=CC=C(C=C5)OC)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



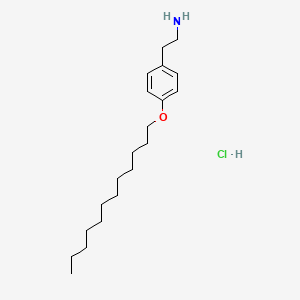
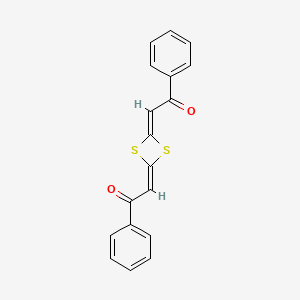

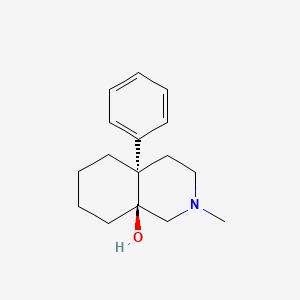
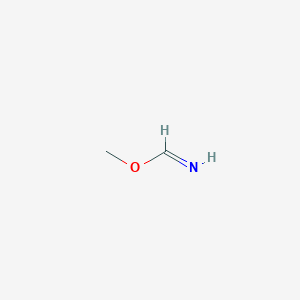
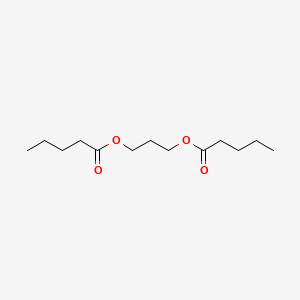

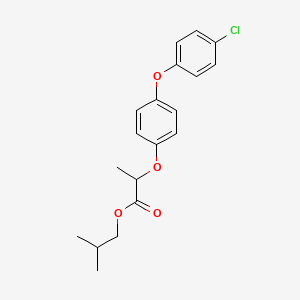
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
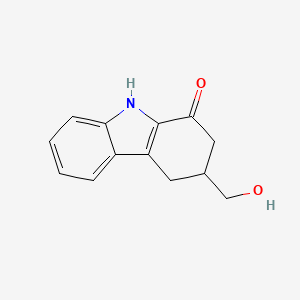
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)

